molecular formula C17H24FNO3Si B8259650 methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate

methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate

Cat. No.: B8259650
M. Wt: 337.5 g/mol
InChI Key: FYFIQMLBIBOQKO-UHFFFAOYSA-N
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Description

Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features a tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis, and a fluorine atom, which can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Formation of N-oxide or carboxylic acid derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted indoles with different functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the fluorine atom can enhance binding affinity and selectivity towards biological targets.

Medicine

Pharmaceutical research explores indole derivatives for their anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate may offer unique interactions with biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity by forming strong hydrogen bonds or van der Waals interactions. The tert-butyl(dimethyl)silyl group can protect reactive sites during biochemical interactions, allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate: Lacks the fluorine atom, which may reduce its reactivity and biological activity.

    Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-chloro-1H-indole-5-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

    Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-bromo-1H-indole-5-carboxylate: Contains a bromine atom, which is larger and more reactive than fluorine.

Uniqueness

The presence of the fluorine atom in methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate makes it unique among similar compounds. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3Si/c1-17(2,3)23(5,6)22-10-12-7-11-8-13(16(20)21-4)14(18)9-15(11)19-12/h7-9,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIQMLBIBOQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=CC(=C(C=C2N1)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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